1-((2-Methylbenzyl)thio)butan-2-one
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Overview
Description
1-((2-Methylbenzyl)thio)butan-2-one: is an organic compound with the molecular formula C13H18OS and a molecular weight of 222.35 g/mol It is a ketone with a thioether group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((2-Methylbenzyl)thio)butan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzyl chloride with butan-2-one in the presence of a base such as sodium hydride . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-((2-Methylbenzyl)thio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as or .
Reduction: Reduction of the ketone group can be achieved using reducing agents like or , leading to the formation of alcohols.
Substitution: The thioether group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioethers.
Scientific Research Applications
1-((2-Methylbenzyl)thio)butan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-((2-Methylbenzyl)thio)butan-2-one involves its interaction with molecular targets through its functional groups. The thioether group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
- 1-((2-Methylphenyl)thio)butan-2-one
- 1-((2-Methylbenzyl)thio)propan-2-one
- 1-((2-Methylbenzyl)thio)pentan-2-one
Uniqueness: Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C12H16OS |
---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-[(2-methylphenyl)methylsulfanyl]butan-2-one |
InChI |
InChI=1S/C12H16OS/c1-3-12(13)9-14-8-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
XVAJVNQNIVPDTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CSCC1=CC=CC=C1C |
Origin of Product |
United States |
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